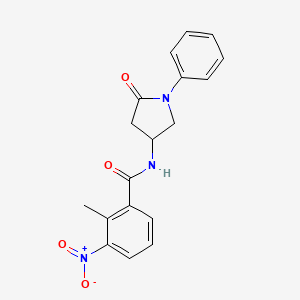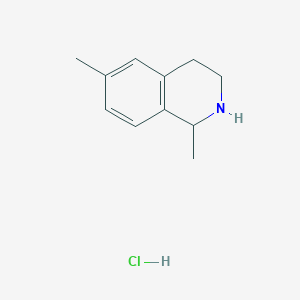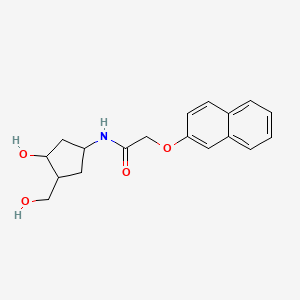
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its unique cyclopentyl and naphthalenyl structures
科学的研究の応用
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the cyclopentyl intermediate: This step involves the hydroxylation of a cyclopentane derivative to introduce the hydroxy and hydroxymethyl groups.
Naphthalen-2-yloxy acetamide formation: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alkanes.
Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include cyclopentanone derivatives or carboxylic acids.
Reduction: Products may include cyclopentane derivatives.
Substitution: Products may include brominated or nitrated naphthalenes.
作用機序
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyl and naphthalen-2-yloxy groups play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-(3-hydroxycyclopentyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and interactions.
N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide: Positional isomer with different spatial arrangement of functional groups.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(phenyl)acetamide: Contains a phenyl group instead of a naphthalen-2-yloxy group, which may alter its chemical properties.
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, combined with the naphthalen-2-yloxy moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
特性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-10-14-7-15(9-17(14)21)19-18(22)11-23-16-6-5-12-3-1-2-4-13(12)8-16/h1-6,8,14-15,17,20-21H,7,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVOIIZVVFMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2833269.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)

![3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2833274.png)
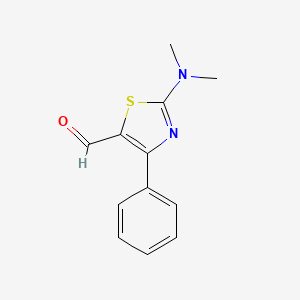
![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)
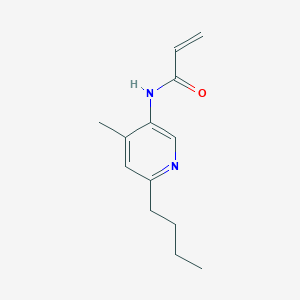
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2833285.png)
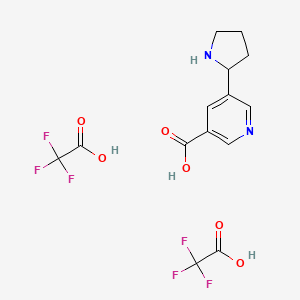
![1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B2833287.png)
